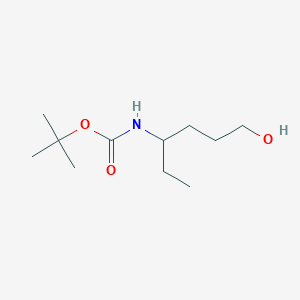

TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE

Description

Properties

IUPAC Name |

tert-butyl N-(6-hydroxyhexan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-9(7-6-8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDNHTNXWAXWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with 6-hydroxyhexan-3-one under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(6-hydroxyhexan-3-yl)carbamate has shown potential in drug development, particularly in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

Research indicates that derivatives of carbamate compounds can act as TLR7 agonists, which are useful in cancer immunotherapy. The incorporation of this compound into such derivatives may enhance their efficacy against various cancers, including leukemia and lymphoma .

Biological Evaluation

The compound has been evaluated for its biological activity, particularly its interaction with biological targets. Studies have demonstrated that carbamate derivatives can modulate enzyme activity, which is crucial for developing inhibitors for specific diseases.

Table 1: Biological Activity of this compound Derivatives

Materials Science

In materials science, this compound is being explored for its potential use in the development of polymers and coatings. Its ability to form stable interactions with various substrates makes it a candidate for enhancing material properties.

Case Study: Polymer Synthesis

The synthesis of polyurethanes using this compound as a building block has shown improved mechanical properties and thermal stability compared to traditional polyols . This application is particularly relevant in industries requiring durable materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can also participate in various chemical reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations:

- Chain Length : The primary compound’s six-carbon hydroxyalkyl chain enhances lipophilicity compared to TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE, making it more suitable for lipid-soluble drug conjugates .

- Heterocyclic Modifications: Pyridine and thienopyridine derivatives (e.g., –7) introduce aromaticity and electrophilic sites (e.g., formyl, chlorine), enabling cross-coupling reactions in heterocyclic drug synthesis .

Physicochemical Properties

- Solubility : The longer alkyl chain in this compound reduces water solubility compared to its shorter-chain analog, TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE.

- Reactivity : The BOC group in all compounds offers temporary amine protection, stable under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid) . Chlorine and formyl groups in pyridine derivatives () increase electrophilicity, facilitating nucleophilic substitutions .

Biological Activity

Tert-butyl N-(6-hydroxyhexan-3-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound involves the reaction of tert-butyl carbamate with 6-hydroxyhexan-3-amine. The process typically includes the following steps:

- Formation of the Carbamate : The reaction between tert-butyl isocyanate and 6-hydroxyhexan-3-amine under controlled conditions.

- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

This compound exhibits various biological activities, primarily through its interaction with specific cellular pathways. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.

- Antioxidant Properties : It may also exhibit antioxidant effects, scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents such as amyloid-beta peptides.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

Data Tables

Q & A

Q. What are the standard laboratory synthesis methods for TERT-BUTYL N-(6-HYDROXYHEXAN-3-YL)CARBAMATE?

The compound is typically synthesized via nucleophilic substitution between tert-butyl carbamate and 6-hydroxyhexan-3-yl halides (e.g., chloride or bromide) under basic conditions. A common protocol involves using solvents like tetrahydrofuran (THF) or dichloromethane with bases such as triethylamine or sodium hydroxide to facilitate the reaction. Reaction temperatures are maintained at 0–25°C to optimize yield and minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR, both H and C) and Infrared (IR) spectroscopy are essential for confirming structural integrity. NMR identifies the tert-butyl group (δ ~1.4 ppm) and hydroxyhexanyl chain protons, while IR detects carbamate C=O stretching (~1700 cm). Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures purity .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to strong acids/bases, oxidizing agents, and humidity. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this carbamate in nucleophilic substitutions?

The reaction proceeds via an S2 mechanism, where the hydroxyl group in 6-hydroxyhexan-3-yl derivatives is activated (e.g., via halide displacement). The tert-butyl carbamate acts as a nucleophile, attacking the electrophilic carbon. Computational studies (DFT) suggest steric hindrance from the tert-butyl group influences reaction rates and regioselectivity .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Combine multiple techniques: X-ray crystallography provides unambiguous stereochemical data, while 2D NMR (COSY, HSQC) resolves proton-carbon correlations. For ambiguous cases, compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra .

Q. What in vitro models are suitable for assessing its biological activity?

Use enzyme inhibition assays (e.g., serine hydrolases or proteases) due to carbamates’ known activity as irreversible inhibitors. Cell-based models (e.g., anti-inflammatory assays using RAW264.7 macrophages) evaluate downstream effects, with IC values calculated via dose-response curves .

Q. How does stereochemistry impact its pharmacological profile?

Stereochemical purity is critical for target engagement. Chiral HPLC or capillary electrophoresis separates enantiomers. For bicyclic analogs, molecular docking studies reveal enantiomer-specific binding to enzymes like cyclooxygenase-2 (COX-2), affecting potency .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Challenges include exothermicity control and byproduct formation. Continuous flow reactors improve heat dissipation and mixing efficiency, achieving >90% yield at gram scale. Process Analytical Technology (PAT) monitors real-time reaction parameters .

Q. How does this compound compare to structurally similar carbamates in drug discovery?

Comparative QSAR studies highlight the hydroxyhexanyl chain’s role in solubility and membrane permeability. For example, replacing the hexanyl group with a cyclobutyl moiety (as in tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate) alters LogP values by 0.8 units, impacting bioavailability .

Q. What computational tools aid in predicting its metabolic pathways?

Software like Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism. Molecular dynamics simulations predict hydrolysis rates of the carbamate group in hepatic microsomal environments, guiding prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.